molecular formula C20H15NO B14318797 2,3-Diphenyl-1h-indol-5-ol CAS No. 112723-89-4

2,3-Diphenyl-1h-indol-5-ol

Cat. No.: B14318797
CAS No.: 112723-89-4
M. Wt: 285.3 g/mol
InChI Key: NGQSXLBKJQROCP-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1h-indol-5-ol is a heterocyclic compound that belongs to the indole family Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-1h-indol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another approach includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenyl-1h-indol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and dihydroindoles .

Scientific Research Applications

2,3-Diphenyl-1h-indol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-1h-indol-5-ol involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. For instance, it has been shown to influence cytokine production in certain cell types, indicating its potential role in inflammatory pathways .

Comparison with Similar Compounds

  • 2-Phenylindole
  • 3-Phenylindole
  • 1H-Indol-5-ol

Comparison: Compared to other similar compounds, 2,3-Diphenyl-1h-indol-5-ol is unique due to its dual phenyl substitution, which enhances its biological activity and chemical stability. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

112723-89-4

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

2,3-diphenyl-1H-indol-5-ol

InChI

InChI=1S/C20H15NO/c22-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(21-18)15-9-5-2-6-10-15/h1-13,21-22H

InChI Key

NGQSXLBKJQROCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)O)C4=CC=CC=C4

Origin of Product

United States

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